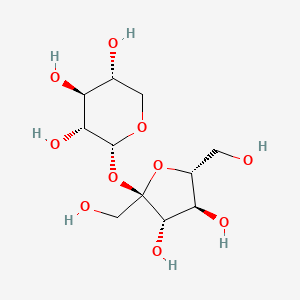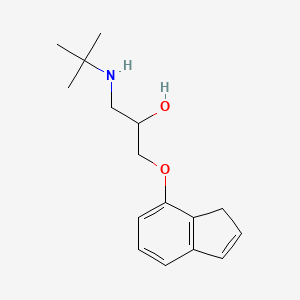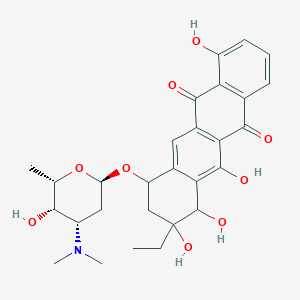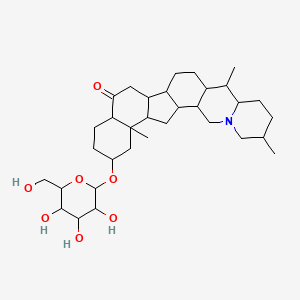
Oxiglutatione
Overview
Description
Glutathione disulfide is a compound formed by the oxidation of two glutathione molecules. It plays a crucial role in maintaining the redox balance within cells. Glutathione disulfide is the oxidized form of glutathione, which is a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is essential for protecting cells from oxidative damage and maintaining cellular health .
Mechanism of Action
Target of Action
Oxiglutatione, also known as glutathione disulfide, is a synthetic organic compound . It primarily targets and inhibits the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.
Mode of Action
As an inhibitor of glutathione reductase, this compound disrupts the normal function of this enzyme, thereby affecting the balance of reduced and oxidized glutathione within the cell . This interaction can lead to changes in the cellular redox state, potentially influencing various cellular processes.
Biochemical Pathways
This compound is involved in the glutathione metabolism pathway . As the oxidized form of glutathione, it participates in reactions that regulate the levels of reduced and oxidized glutathione, which are critical for maintaining cellular redox homeostasis. Disruption of this balance can affect numerous downstream effects, including cellular responses to oxidative stress.
Pharmacokinetics
It’s known that this compound can be administered viaintravenous or subcutaneous routes . These routes of administration can influence the bioavailability of the compound, but specific details are currently lacking.
Result of Action
The primary result of this compound’s action is the modulation of the cellular redox state through the inhibition of glutathione reductase . This can lead to changes in the cellular response to oxidative stress.
Biochemical Analysis
Biochemical Properties
Oxiglutatione is involved in numerous biochemical reactions, primarily through its role in redox reactions. It interacts with enzymes such as glutathione reductase, which reduces this compound back to its reduced form, glutathione (GSH). This reduction is essential for maintaining the cellular redox state and protecting cells from oxidative damage. This compound also interacts with proteins and other biomolecules, forming mixed disulfides that can modulate protein function and activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a protective role in cells by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. In corneal endothelial cells, this compound helps maintain the intracellular redox state, protecting the integrity and barrier function of these cells . Additionally, this compound supports the regeneration of other antioxidants, such as vitamin C and vitamin E, further enhancing the cell’s antioxidative capacity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It directly interacts with free radicals, neutralizing their harmful effects and protecting cells from oxidative damage. This compound also supports the regeneration of other antioxidants, amplifying the body’s overall antioxidative capacity . Furthermore, it modulates various cellular pathways involved in detoxification processes, promoting cellular health and longevity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its protective activity over extended periods, provided it is stored under appropriate conditions . Prolonged exposure to oxidative stress can lead to the depletion of this compound, reducing its effectiveness in protecting cells from oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the antioxidative defense mechanisms of the body, protecting cells from oxidative damage. At high doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glutathione metabolic pathway. It interacts with enzymes such as glutathione reductase, which reduces this compound back to glutathione, maintaining the cellular redox state . This interaction is crucial for the detoxification of harmful substances and the prevention of oxidative damage in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins, ensuring its proper localization and accumulation within cells . The distribution of this compound within cells is essential for its protective effects, as it needs to be present in sufficient concentrations to neutralize free radicals and prevent oxidative damage .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is essential for its activity and function, as it needs to be present in specific compartments to exert its protective effects . Targeting signals and post-translational modifications can direct this compound to specific organelles, ensuring its proper distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutathione disulfide can be synthesized through the oxidation of glutathione using various oxidizing agents. One common method involves the use of hydrogen peroxide or diamide as oxidizing agents. The reaction typically takes place in an aqueous solution at a controlled pH to ensure the complete conversion of glutathione to glutathione disulfide .
Industrial Production Methods: In industrial settings, glutathione disulfide is produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent and efficient production. The reaction conditions are carefully monitored to maintain the desired pH and temperature, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glutathione disulfide primarily undergoes reduction reactions to revert to its reduced form, glutathione. This reduction is catalyzed by the enzyme glutathione reductase, which uses reducing equivalents from the coenzyme NADPH . Additionally, glutathione disulfide can participate in thiol-disulfide exchange reactions with other thiol-containing molecules .
Common Reagents and Conditions:
Thiol-Disulfide Exchange: This reaction involves the exchange of disulfide bonds between glutathione disulfide and other thiol-containing molecules, such as coenzyme A disulfide or dehydroascorbic acid.
Major Products:
Scientific Research Applications
Glutathione disulfide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Redox Studies: Glutathione disulfide is used as a model compound to study redox reactions and mechanisms.
Biology:
Cellular Redox Balance: It is used to investigate the role of redox balance in cellular functions and the impact of oxidative stress on cells.
Medicine:
Disease Research: Glutathione disulfide is studied in relation to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Industry:
Comparison with Similar Compounds
Cystine: The oxidized form of cysteine, which also forms disulfide bonds.
Coenzyme A Disulfide: A disulfide formed from coenzyme A.
Dehydroascorbic Acid: The oxidized form of ascorbic acid (vitamin C).
Uniqueness: Glutathione disulfide is unique due to its specific role in maintaining cellular redox balance and its involvement in various biological processes. Its ability to revert to glutathione through enzymatic reduction makes it a critical component of the cellular antioxidant defense system .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZRWBKMTBYPTK-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048972 | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glutathione disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27025-41-8 | |
| Record name | Oxidized glutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutathione disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bi(glutathion-S-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIGLUTATIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main function of Oxiglutatione (also known as Glutathione disulfide or GSSG) in biological systems?
A1: this compound [, ] is the oxidized form of glutathione (GSH), a crucial antioxidant found in cells. It is reduced back to GSH by the enzyme glutathione reductase. Together, GSSG and GSH are vital for numerous redox reactions, including detoxifying harmful substances and free radicals, and protecting red blood cells from oxidative damage [].
Q2: How does this compound contribute to protecting the eyes?
A2: Studies suggest that when administered in an eye irrigation solution, this compound can benefit the intracellular redox balance of glutathione in the cornea []. This protection helps maintain the integrity and barrier function of corneal endothelial cells [].
Q3: Has this compound been investigated as a potential treatment option for COVID-19?
A3: Research has explored repurposing existing FDA-approved drugs for treating COVID-19. Virtual screening studies suggest that this compound demonstrates a strong binding affinity for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication []. This finding highlights its potential as a therapeutic agent against COVID-19, although further research is needed to confirm its efficacy and safety in clinical settings [].
Q4: What is the role of this compound in plants, particularly in response to herbicide stress?
A4: Research on foxtail millet (Setaria italica) suggests that this compound plays a role in the plant's response to atrazine, a common herbicide []. Atrazine-resistant varieties of millet exhibited significant changes in this compound levels upon exposure to the herbicide. This suggests that glutathione metabolism, including the this compound/GSH redox couple, is involved in the plant's defense mechanism against atrazine stress [].
Q5: Are there any ongoing efforts to develop specific formulations or delivery systems for this compound?
A5: Research on developing improved delivery systems for this compound is ongoing. One patent describes a multi-compartment ocular irrigation solution bag designed to deliver this compound and other beneficial compounds directly to the eye []. This innovative approach aims to enhance the stability and bioavailability of this compound, allowing for more effective treatment of ocular conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)
-lambda5](/img/structure/B1684246.png)


![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)


![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)




![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)
